2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one
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Overview
Description
2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thieno[3,2-c]pyridine analogs, such as:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pyridine-4-boronic acid pinacol ester
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
What sets 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-15-20(17-7-5-4-6-8-17)21-19(22(24)27)13-18(28-21)14-23-9-11-25(12-10-23)16(2)26/h4-8,13,15H,3,9-12,14H2,1-2H3 |
InChI Key |
JPRFRJVXFRRVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)CN3CCN(CC3)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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